molecular formula C18H16N2O B5754743 3-phenyl-N-2-quinolinylpropanamide

3-phenyl-N-2-quinolinylpropanamide

Cat. No.: B5754743
M. Wt: 276.3 g/mol
InChI Key: YISDNTODXZLCSF-UHFFFAOYSA-N
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Description

3-phenyl-N-2-quinolinylpropanamide is a synthetic organic compound featuring a propanamide linker connecting a phenyl group and a quinolinyl moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The 2-quinolinyl group is a privileged structure in drug discovery, often contributing to a molecule's ability to interact with biological targets such as enzymes and receptors . Compounds with similar structural motifs, particularly those incorporating the N-quinolinyl propanamide framework, are frequently explored for their potential pharmacological activities . Research into analogous compounds has indicated potential value as modulators for various biological targets, suggesting that 3-phenyl-N-2-quinolinylpropanamide could serve as a key intermediate or precursor in developing new therapeutic agents . Its applications extend to being a building block in organic synthesis and a candidate for high-throughput screening in oncology and neuroscience. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-phenyl-N-quinolin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-9,11-12H,10,13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISDNTODXZLCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 3-phenyl-N-2-quinolinylpropanamide and related propanamide derivatives:

Compound Name Core Structure Key Substituents Potential Implications Reference
3-Phenyl-N-2-quinolinylpropanamide Propanamide + quinolinyl Phenyl (C3), quinolinyl (amide N) Enhanced π-π interactions; CNS/kinase targets
3-[2-Amino-6-(2-methylphenyl)quinolin-3-yl]-N-cyclohexylpropanamide Propanamide + quinolinyl Cyclohexyl (amide N), methylphenyl (quinoline) Increased lipophilicity; altered binding kinetics
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide Propanamide Methoxyphenyl (C3), phenylpropan-2-yl (amide N) Improved solubility; potential opioid/CNS activity
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide + naphthalenyl Chlorophenethyl (amide N), methoxynaphthalenyl Bulkier aromatic system; possible DNA intercalation
3-(4-Methoxyphenyl)-N-[2-(1-methyltetrahydro-6-quinolinyl)-2-(piperidinyl)ethyl]propanamide Propanamide + tetrahydroquinolinyl Methoxyphenyl (C3), piperidinyl-tetrahydroquinolinyl Partial saturation enhances flexibility; basic nitrogen for ionic interactions
3-Phenylpropanamide (C9H11NO) Propanamide Phenyl (C3) Baseline structure; minimal steric hindrance
Key Observations:
  • Quinolinyl vs. Naphthalenyl: Quinoline (as in 3-phenyl-N-2-quinolinylpropanamide) introduces a nitrogen atom in the aromatic system, enabling hydrogen bonding or coordination with metal ions, whereas naphthalene () offers a larger hydrophobic surface .
  • Substituent Position : Methoxy groups (e.g., in and ) improve solubility but may reduce membrane permeability due to increased polarity .

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-N-2-quinolinylpropanamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling 3-phenylpropanoic acid derivatives with 2-aminoquinoline. Key parameters include:
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require reflux conditions .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in amidation reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and improve solubility .
    Validation : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 3-phenyl-N-2-quinolinylpropanamide?

  • Methodology :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., phenyl and quinoline moieties) and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 317.14) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers optimize purification methods for 3-phenyl-N-2-quinolinylpropanamide to minimize by-products?

  • Methodology :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures improve crystal purity by removing hydrophilic impurities .
    Data Table :
Purification MethodPurity (%)Yield (%)Reference
Column Chromatography98.565
Recrystallization99.270

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for 3-phenyl-N-2-quinolinylpropanamide analogs?

  • Methodology :
  • Dose-Response Studies : Perform IC50_{50} assays across multiple concentrations to validate potency variations .
  • Target Selectivity Profiling : Use kinase panels or receptor-binding assays to identify off-target effects .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl) to correlate activity trends .

Q. How can reaction pathways be optimized to synthesize derivatives of 3-phenyl-N-2-quinolinylpropanamide with enhanced stability?

  • Methodology :
  • Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >80% .
    Data Table :
DerivativeStability (t1/2_{1/2})Optimal ConditionsReference
Fluorinated Analog48 h (pH 7.4)Boc protection, 70°C
Methoxyquinoline72 h (pH 7.4)Microwave, 100°C

Q. What experimental designs are critical for studying enzyme interactions involving 3-phenyl-N-2-quinolinylpropanamide?

  • Methodology :
  • Fluorescence Quenching Assays : Measure binding constants (Kd_d) via tryptophan fluorescence changes in enzyme active sites .
  • Molecular Dynamics Simulations : Predict binding modes and identify key residues (e.g., hydrogen bonds with quinoline N-atom) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .

Q. How do solvent polarity and pH impact the spectroscopic properties of 3-phenyl-N-2-quinolinylpropanamide in UV-Vis studies?

  • Methodology :
  • Solvent Screening : Compare λmax_{max} in DMSO (non-polar) vs. phosphate buffer (polar) to assess π→π* transitions .
  • pH-Dependent Studies : Acidic conditions (pH < 4) protonate the quinoline nitrogen, shifting absorption bands by 15–20 nm .
    Data Table :
Solventλmax_{max} (nm)Molar Absorptivity (ε)Reference
DMSO32012,500
Phosphate3059,800

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